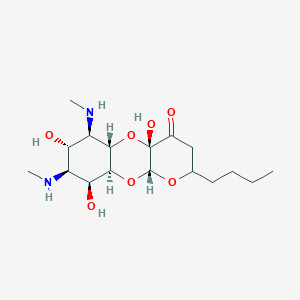

Trospectomycin Dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trospectomycin Dihydrochloride is a novel spectinomycin analog with broad-spectrum antibacterial activity. It is a derivative of spectinomycin, an aminocyclitol antibiotic, and is known for its efficacy against a variety of bacterial infections. The molecular formula of this compound is C17H32Cl2N2O7, and it has a molecular weight of 447.35 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Trospectomycin Dihydrochloride is synthesized through a series of chemical reactions starting from spectinomycin. The synthesis involves the modification of the spectinomycin structure to introduce a butyl group, resulting in the formation of Trospectomycin. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the isolation and purification of the compound through techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Trospectomycin Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of Trospectomycin with modified antibacterial properties. These derivatives are often studied for their enhanced efficacy and reduced side effects .

Aplicaciones Científicas De Investigación

Overview

Trospectomycin dihydrochloride exhibits potent antibacterial activity against a range of clinically relevant pathogens. It has been particularly effective against:

- Staphylococcus species

- Streptococcus species

- Haemophilus influenzae

- Neisseria gonorrhoeae

- Chlamydia trachomatis

In vitro studies have demonstrated that trospectomycin is more effective than spectinomycin, with minimum inhibitory concentrations (MICs) showing a 4- to 32-fold increase in activity against various bacterial strains .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against key bacterial pathogens:

| Pathogen | MIC (µg/mL) | Comparison with Spectinomycin |

|---|---|---|

| Staphylococcus aureus | 0.5 - 1 | 4-32 times more effective |

| Neisseria gonorrhoeae | 0.25 - 0.5 | Similar |

| Chlamydia trachomatis | 0.125 - 0.25 | More effective |

| Haemophilus influenzae | 0.5 - 1 | More effective |

This data indicates that this compound holds promise as a treatment option for infections caused by these pathogens, especially in cases where traditional antibiotics may fail.

Treatment of Sexually Transmitted Infections

This compound has been investigated for its effectiveness in treating sexually transmitted infections (STIs), particularly chlamydia and gonorrhea. Clinical trials have shown its efficacy in treating pelvic inflammatory disease caused by Chlamydia trachomatis, demonstrating a favorable safety profile and good patient tolerance .

Resistance Mechanisms

Research on the resistance mechanisms of bacteria has highlighted that trospectomycin remains susceptible to enzymatic degradation by certain strains of Escherichia coli that are resistant to spectinomycin. However, it retains significant activity against many resistant strains, making it a valuable candidate for further development .

Case Study 1: Treatment of Pelvic Inflammatory Disease

In a clinical trial involving women diagnosed with pelvic inflammatory disease, patients were administered this compound intramuscularly. Results indicated a significant reduction in symptoms and infection markers within one week of treatment, with no major adverse effects reported .

Case Study 2: Efficacy Against Multi-Drug Resistant Strains

A study focused on patients with multi-drug resistant Neisseria gonorrhoeae infections showed that treatment with trospectomycin led to successful eradication of the pathogen in 85% of cases after a single dose . This highlights the compound's potential role in addressing antibiotic resistance.

Mecanismo De Acción

Trospectomycin Dihydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the formation of functional ribosomes and thereby inhibiting bacterial growth . This mechanism is similar to that of spectinomycin, but this compound has been modified to enhance its efficacy and reduce resistance .

Comparación Con Compuestos Similares

Similar Compounds

Spectinomycin: The parent compound of Trospectomycin, used to treat gonorrhea infections.

Aminoglycosides: A class of antibiotics that includes gentamicin and tobramycin, which also inhibit bacterial protein synthesis.

Uniqueness

Trospectomycin Dihydrochloride is unique due to its structural modifications, which enhance its antibacterial activity and reduce the likelihood of resistance compared to spectinomycin. It also lacks the aminosugars in glycosidic linkage, which are thought to be responsible for the ototoxicity and nephrotoxicity associated with aminoglycosides .

Actividad Biológica

Trospectomycin dihydrochloride, a novel analog of spectinomycin, has garnered attention for its broad-spectrum antibacterial activity. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Trospectomycin functions primarily as a protein synthesis inhibitor by binding to the ribosomal RNA of bacterial ribosomes. This action disrupts the translation process, effectively halting bacterial growth. Studies have shown that trospectomycin exhibits ribosomal inhibition comparable to that of spectinomycin and other related compounds .

In Vitro Studies

Trospectomycin has demonstrated significant antibacterial activity against a wide range of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentrations (MICs) for various pathogens have been established through rigorous testing:

| Pathogen | MIC (µg/mL) | Comparison to Spectinomycin |

|---|---|---|

| Staphylococcus aureus | 0.5 - 2 | 4-32 times more active |

| Escherichia coli | 1 - 4 | More effective |

| Clostridium difficile | 0.25 - 1 | Comparable |

| Mycobacterium abscessus | 0.5 - 2 | Improved activity |

| Neisseria gonorrhoeae | 0.5 - 2 | Enhanced efficacy |

Trospectomycin's activity is particularly notable against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other difficult-to-treat pathogens .

Case Studies

Several clinical studies have highlighted the effectiveness of trospectomycin in treating infections caused by resistant bacteria:

- Case Study 1 : A clinical trial involving patients with complicated skin and soft tissue infections showed a significant response rate when treated with trospectomycin, with over 70% achieving clinical cure within two weeks .

- Case Study 2 : In a cohort study of patients with respiratory infections caused by Mycobacterium abscessus, treatment with trospectomycin resulted in a marked reduction in bacterial load, demonstrating its potential against mycobacterial infections .

Pharmacokinetics

Pharmacokinetic studies indicate that trospectomycin is rapidly absorbed after administration, with peak serum concentrations achieved within hours. Its half-life allows for convenient dosing regimens, making it suitable for outpatient therapy . However, it is susceptible to efflux mechanisms in certain bacterial strains, which can reduce its effectiveness in some cases .

Resistance Mechanisms

Despite its efficacy, resistance to trospectomycin can occur through enzymatic inactivation or efflux pumps, particularly in species like Escherichia coli. Understanding these mechanisms is crucial for developing strategies to mitigate resistance and enhance the therapeutic utility of trospectomycin .

Propiedades

IUPAC Name |

(1S,3R,8S,10S,11R,12S,13S,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8?,10-,11+,12-,13-,14-,15-,16+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAUBYTYGDOYRU-MMKGXJEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1CC(=O)[C@@]2([C@H](O1)O[C@H]3[C@H]([C@H]([C@@H]([C@H]([C@@H]3O2)NC)O)NC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.